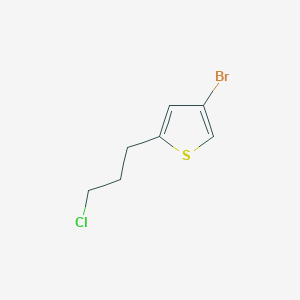

4-Bromo-2-(3-chloropropyl)thiophene

CAS No.:

Cat. No.: VC20383645

Molecular Formula: C7H8BrClS

Molecular Weight: 239.56 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H8BrClS |

|---|---|

| Molecular Weight | 239.56 g/mol |

| IUPAC Name | 4-bromo-2-(3-chloropropyl)thiophene |

| Standard InChI | InChI=1S/C7H8BrClS/c8-6-4-7(10-5-6)2-1-3-9/h4-5H,1-3H2 |

| Standard InChI Key | UREYETONNJOHQE-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(SC=C1Br)CCCCl |

Introduction

Structural Characteristics and Electronic Properties

The molecular structure of 4-bromo-2-(3-chloropropyl)thiophene (C₇H₈BrClS) features a thiophene core substituted with two functional groups: a bromine atom at position 4 and a 3-chloropropyl chain at position 2. The bromine atom acts as an electron-withdrawing group, polarizing the aromatic ring and directing electrophilic substitution to specific positions. Conversely, the 3-chloropropyl group introduces steric bulk and moderate electron-withdrawing effects due to the terminal chlorine atom.

The trifluoromethyl-substituted thiophene analog, 4-bromo-2-(trifluoromethyl)thiophene, demonstrates how electron-withdrawing substituents enhance reactivity toward nucleophilic aromatic substitution. Similarly, the 3-chloropropyl group in 4-bromo-2-(3-chloropropyl)thiophene likely stabilizes negative charge density at the 5-position, facilitating further functionalization.

Table 1: Predicted Physicochemical Properties

| Property | Value/Range |

|---|---|

| Molecular Weight | 247.56 g/mol |

| Boiling Point | 180–200°C (estimated) |

| Solubility | Organic solvents (e.g., dichloromethane, THF) |

| Density | 1.5–1.7 g/cm³ |

Synthetic Methodologies

Bromination of 2-(3-Chloropropyl)thiophene

A plausible route involves the bromination of 2-(3-chloropropyl)thiophene. Electrophilic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids like iron(III) bromide (FeBr₃) could achieve regioselective substitution at the 4-position. This method mirrors the synthesis of 4-bromobenzo[b]thiophene, where bromination occurs preferentially at the 4-position under controlled conditions .

Key Reaction Conditions

-

Solvent: Dichloromethane or carbon disulfide

-

Temperature: 0–25°C

-

Catalyst: FeBr₃ (0.1–1.0 equiv)

Alkylation of 4-Bromothiophene

Reactivity and Functionalization Pathways

Cross-Coupling Reactions

The bromine atom at position 4 serves as a versatile handle for palladium-catalyzed couplings, such as Suzuki-Miyaura reactions. For instance, coupling with arylboronic acids could generate biaryl thiophene derivatives, which are prevalent in photovoltaic materials .

Nucleophilic Substitution

Applications in Materials Science and Pharmaceuticals

Organic Electronics

Thiophene derivatives are integral to conductive polymers like poly(3-hexylthiophene) (P3HT). The bromine and chloropropyl groups in 4-bromo-2-(3-chloropropyl)thiophene offer sites for copolymerization or side-chain engineering, potentially enhancing charge transport properties .

Medicinal Chemistry

Halogenated thiophenes exhibit antimicrobial and antitumor activities. The compound’s ability to undergo sequential functionalization makes it a candidate for developing kinase inhibitors or antimicrobial agents, akin to 3-aminothiophene derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume